Pretazettine
Pretazettine
Pretazettine is an alkaloid.
Brand Name:
Vulcanchem
CAS No.:
17322-84-8
VCID:
VC0105272
InChI:
InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
SMILES:
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5
Molecular Formula:
C18H21NO5
Molecular Weight:
331.4 g/mol
Pretazettine
CAS No.: 17322-84-8
Main Products
VCID: VC0105272
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
CAS No. | 17322-84-8 |
---|---|
Product Name | Pretazettine |
Molecular Formula | C18H21NO5 |
Molecular Weight | 331.4 g/mol |
IUPAC Name | (1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol |
Standard InChI | InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1 |
Standard InChIKey | KLJOYDMUWKSYBP-YNBLHMCPSA-N |
Isomeric SMILES | CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5 |
SMILES | CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5 |
Canonical SMILES | CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5 |
Description | Pretazettine is an alkaloid. |
Synonyms | 3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-8H- (1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-8-ol (stereoisomer) pretazettine pretazettine hydrochloride, (6abeta,8beta)-isome |
PubChem Compound | 73360 |
Last Modified | Dec 23 2021 |
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